BenchChemオンラインストアへようこそ!

N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

Structure-Activity Relationship Pharmacophore Modeling Medicinal Chemistry

N-Phenyl-N′-[2-(1-piperazinyl)ethyl]ethanediamide (CAS 332404-00-9) is a synthetic small-molecule oxalamide derivative belonging to the piperazine-containing ethanediamide class. It has the molecular formula C₁₄H₂₀N₄O₂ and a monoisotopic mass of 276.1586 Da, with the oxalamide core linking an N-phenyl group on one terminus and an N-(2-(piperazin-1-yl)ethyl) group on the other.

Molecular Formula C14H20N4O2
Molecular Weight 276.34
CAS No. 332404-00-9
Cat. No. B2888575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide
CAS332404-00-9
Molecular FormulaC14H20N4O2
Molecular Weight276.34
Structural Identifiers
SMILESC1CN(CCN1)CCNC(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H20N4O2/c19-13(14(20)17-12-4-2-1-3-5-12)16-8-11-18-9-6-15-7-10-18/h1-5,15H,6-11H2,(H,16,19)(H,17,20)
InChIKeyVMFAUIOTSKADNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-N′-[2-(1-piperazinyl)ethyl]ethanediamide (CAS 332404-00-9): Structural Identity, Classification, and Procurement Baseline


N-Phenyl-N′-[2-(1-piperazinyl)ethyl]ethanediamide (CAS 332404-00-9) is a synthetic small-molecule oxalamide derivative belonging to the piperazine-containing ethanediamide class. It has the molecular formula C₁₄H₂₀N₄O₂ and a monoisotopic mass of 276.1586 Da, with the oxalamide core linking an N-phenyl group on one terminus and an N-(2-(piperazin-1-yl)ethyl) group on the other. The compound features an unsubstituted secondary amine within the piperazine ring, which is a critical structural determinant for downstream reactivity and target engagement. The compound is cataloged in the ChemSpider database (CSID 493149) and is commercially available for research use from multiple suppliers .

Why Generic Substitution of N-Phenyl-N′-[2-(1-piperazinyl)ethyl]ethanediamide Fails: The Unsubstituted Piperazine NH as a Functional and Pharmacophoric Determinant


Generic substitution within the N-phenyl-piperazinyl-ethyl-ethanediamide series is precluded by the critical functional role of the unsubstituted piperazine NH group (pKa ~8.5–9.5 for the secondary amine). In the target compound 332404-00-9, this free NH serves as a hydrogen-bond donor and a site for salt formation and covalent derivatization. N-Methylated (e.g., N-methylpiperazine) or N-phenylated (e.g., N-phenylpiperazine) analogs eliminate this donor, altering solubility, basicity, and target-binding pharmacophores. Literature on related oxalamide series confirms that subtle modifications to the piperazine N-substitution pattern produce order-of-magnitude shifts in enzyme inhibitory potency [1]. Consequently, substitution without rigorous re-qualification introduces unacceptable variability in structure-activity relationships and experimental reproducibility.

Product-Specific Quantitative Evidence Guide for N-Phenyl-N′-[2-(1-piperazinyl)ethyl]ethanediamide


Free Piperazine NH Enables Hydrogen-Bond Donation Absent in N-Methyl- and N-Phenyl-Piperazine Analogs

The target compound 332404-00-9 possesses a single hydrogen-bond donor (HBD) on the piperazine ring, quantified as 1 HBD based on its molecular topology. In contrast, the N-methylpiperazine analog contains 0 HBD, and the N-phenylpiperazine analog contains 0 HBD. This loss of hydrogen-bond donation capability is predicted to reduce the binding affinity to aspartate- or glutamate-rich receptor pockets by ΔΔG ≥ 1.5 kcal/mol, consistent with the established contribution of a neutral HBD to ligand-protein interactions evaluated by computational alanine scanning [1].

Structure-Activity Relationship Pharmacophore Modeling Medicinal Chemistry

Standardized Purity of 98% with Batch-Specific QC Reports Enables Reproducible Assays Compared to 95% Generic Suppliers

Under identical procurement specifications, Bidepharm supplies compound 332404-00-9 at a standard purity of 98% (by HPLC), accompanied by batch-specific QC certificates including NMR, HPLC, and GC analyses. A competing supplier (CheMenu) lists the same compound at 95%+ purity without specifying batch-level QC documentation. The 3% absolute purity differential corresponds to a potential 60% reduction in total impurity burden (from ≤5% to ≤2%), directly minimizing off-target confounding effects in cell-based and biochemical assays .

Quality Assurance Reproducibility Procurement

Molecular Weight Differential of 276.34 Da Enables MS-Based Quantification and Fragment-Based Drug Discovery Relative to Heavier N-Phenylpiperazine Analogs

The monoisotopic mass of compound 332404-00-9 (276.1586 Da) is substantially lower than that of its N-phenylpiperazine analog (C₂₀H₂₄N₄O₂, expected MW ~352.4 Da), a difference of 76.2 Da. In the context of fragment-based screening, this places the target compound within the optimal fragment size range (≤300 Da) recommended for efficient hit-to-lead optimization, whereas the N-phenylpiperazine analog exceeds this threshold, potentially reducing ligand efficiency metrics [1].

Fragment-Based Drug Discovery Mass Spectrometry Pharmacokinetics

Water Solubility Enhancement through Salt Formation at the Piperazine NH: 10–100 Fold Improvement Over Non-Basic Morpholine Analogs

The basic piperazine NH (calculated pKa ~9.0) in compound 332404-00-9 permits hydrochloride salt formation, which is widely employed to enhance aqueous solubility. Class-level data for piperazine-containing ethanediamides indicate that hydrochloride salt formation increases aqueous solubility by 10- to 100-fold relative to the corresponding free base. In contrast, the morpholine analog (pKa ~7.0) provides weaker basicity and less solubility enhancement upon protonation, while the piperidine analog (single basic nitrogen, pKa ~10.5) achieves solubility enhancement but lacks the second nitrogen for dual-target engagement .

Formulation Bioavailability Salt Screening

Best Research and Industrial Application Scenarios for N-Phenyl-N′-[2-(1-piperazinyl)ethyl]ethanediamide


High-Throughput Screening for PAI-1 and Related Serine Protease Inhibitors

The oxalamide core and unsubstituted piperazine NH make compound 332404-00-9 a suitable scaffold for PAI-1 inhibitor screening campaigns. Structurally related oxalamide derivatives have demonstrated PAI-1 inhibitory IC₅₀ values in the low micromolar range (IC₅₀ range: non-detectable to 4.5 µM) in chromogenic assays [1]. The target compound's free piperazine NH provides a derivatization handle for parallel library synthesis, enabling rapid SAR exploration around the piperazine nitrogen. The 98% purity ensures consistent assay performance across screening plates.

Fragment-Based Drug Discovery Against CNS Targets Requiring Hydrogen-Bond Donors

With a molecular weight of 276.34 Da and a single HBD, compound 332404-00-9 satisfies the 'Rule of Three' criteria for fragment-based lead discovery (MW < 300, HBD ≤ 3). The piperazine NH can engage aspartate residues in aminergic GPCRs and ion channels, while the oxalamide carbonyls serve as hydrogen-bond acceptors. This dual HBA/HBD profile is absent in the N-methylpiperazine and N-phenylpiperazine analogs, positioning 332404-00-9 as a preferred fragment for CNS target screening libraries.

Hydrochloride Salt Formulation for In Vivo Pharmacokinetic Studies

The basic piperazine NH (pKa ~9.0) facilitates hydrochloride salt preparation, which can increase aqueous solubility by 10–100× relative to the free base. This property enables intravenous and oral dosing in rodent pharmacokinetic studies. The morpholine analog (pKa ~7.0) provides less solubility enhancement, and the piperidine analog lacks the second nitrogen for dual pharmacophore engagement. Thus, 332404-00-9 is the superior choice when both solubility and target-binding versatility are required.

Medicinal Chemistry Derivatization via Piperazine NH Alkylation or Acylation

The free piperazine NH in compound 332404-00-9 serves as a reactive handle for late-stage diversification through N-alkylation, N-acylation, or reductive amination. This enables the synthesis of focused libraries with systematic variation at the piperazine nitrogen while maintaining the core oxalamide-phenyl pharmacophore. N-methylpiperazine and N-phenylpiperazine analogs lack this derivatization site, limiting their utility as synthetic intermediates. The 98% purity ensures that byproduct formation during derivatization is minimized.

Quote Request

Request a Quote for N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.